molecular formula C13H16N2O6 B6632168 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid

3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid

Cat. No. B6632168
M. Wt: 296.28 g/mol
InChI Key: PVEHFFINWSOWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid, also known as MNBA, is a chemical compound that has been widely studied for its potential use in scientific research. MNBA belongs to the class of amino acids and is commonly used as a tool in the field of biochemistry and molecular biology.

Mechanism of Action

3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid functions as a substrate for enzymes and transporters in cells. It can be transported across cell membranes by specific transporters, and once inside the cell, it can be metabolized by enzymes. 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid has been shown to bind to specific proteins, which can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to interact with specific transporters and receptors in cells. 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid has also been shown to modulate the activity of ion channels, which can affect the electrical properties of cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its specificity for certain enzymes, transporters, and receptors. 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid can be used to study the function of specific proteins in cells, and its fluorescent properties make it a useful tool for imaging studies. However, 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid can be difficult to synthesize, and its use in vivo may be limited due to its potential toxicity.

Future Directions

There are several future directions for research involving 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid. One area of research is the development of new methods for synthesizing 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid, which could make it more accessible for use in scientific research. Another area of research is the investigation of the potential therapeutic uses of 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid, such as in the treatment of certain diseases or disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid, and to explore its potential as a tool for studying protein function and cellular processes.

Synthesis Methods

3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-methoxy-4-nitrobenzoic acid, which is then converted to 3-methoxy-4-nitrobenzoyl chloride. The final step involves the reaction of 3-methoxy-4-nitrobenzoyl chloride with 2-methylbutanoic acid in the presence of a base to yield 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid.

Scientific Research Applications

3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid has been used in a variety of scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions, as a substrate for enzyme assays, and as a tool to study the function of transporters and receptors in cells. 3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of enzyme-catalyzed reactions.

properties

IUPAC Name

3-[(3-methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-7(13(17)18)8(2)14-12(16)9-4-5-10(15(19)20)11(6-9)21-3/h4-8H,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHFFINWSOWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid

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